molecular formula C20H23N3O4 B4772060 N-(2,5-dimethoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B4772060
M. Wt: 369.4 g/mol
InChI Key: NHJMYPWWMWCLNP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a phenylpiperazinyl group, and an acetamide moiety. Its chemical formula is C20H25N3O3.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-16-8-9-18(27-2)17(14-16)21-19(24)20(25)23-12-10-22(11-13-23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJMYPWWMWCLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxyaniline with chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It is believed to interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to mood and cognition.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Uniqueness

N-(2,5-dimethoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the dimethoxy groups can enhance its solubility and potentially its interaction with biological targets compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
Reactant of Route 2
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N-(2,5-dimethoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

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